molecular formula C22H20FN3O4S2 B15284388 ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15284388
M. Wt: 473.5 g/mol
InChI Key: GVCZLIRKCXQOJX-BHGWPJFGSA-N
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Description

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzothiophene carboxylate ester

Preparation Methods

The synthesis of ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxotetrahydropyrimidinylidene intermediate: This step involves the reaction of a fluorophenyl-substituted urea with a thioketone under acidic conditions to form the thioxotetrahydropyrimidinylidene intermediate.

    Condensation with benzothiophene carboxylate: The intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Scientific Research Applications

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the modulation of various biological processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-{[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

  • **Ethyl 2-{[(1-(4-methylphenyl)-4,6-dioxo-2-thiox

Properties

Molecular Formula

C22H20FN3O4S2

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 2-[(E)-[1-(4-fluorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20FN3O4S2/c1-2-30-21(29)17-14-5-3-4-6-16(14)32-19(17)24-11-15-18(27)25-22(31)26(20(15)28)13-9-7-12(23)8-10-13/h7-11,28H,2-6H2,1H3,(H,25,27,31)/b24-11+

InChI Key

GVCZLIRKCXQOJX-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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